![molecular formula C19H16ClNO2 B1420625 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-84-9](/img/structure/B1420625.png)
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, also known as 4-Methyl-2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, is a quinoline-based carbonyl chloride compound that is used for a variety of scientific applications. It is a white crystalline solid with a molecular weight of 328.45 g/mol and a melting point of 205-207°C. The compound has a pKa of 4.81 and a boiling point of 463°C. It is soluble in many organic solvents, such as ethanol, chloroform, and dimethyl sulfoxide.
Scientific Research Applications
Fluorescence Derivatization in Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, demonstrates significant utility as a fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent reacts with alcohols or phenol to produce fluorescent esters, aiding in the analytical separation of these compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Alkynes
In the synthesis of (4‐Methoxyphenyl)Ethyne, a compound with a similar methoxyphenyl structure, diethyl (dichloromethyl)phosphonate is used as an intermediate. This highlights the potential of methoxyphenyl compounds in the synthesis of complex organic molecules (Marinetti & Savignac, 2003).
Development of Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives
A series of hydroquinolines and pyrimido[4,5-b]quinoline derivatives have been synthesized using 2 (4-methoxybenzylidenemalonitrile) and other compounds. These derivatives hold potential in various chemical and pharmaceutical applications (Ghoneim & Assy, 2015).
Structure of β-Diketiminates and β-Aminoketones
Studies on methoxyphenyl substituted β-diketiminate and β-enaminoketonate ligands, which are structurally related to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, reveal insights into the crystal structures and potential applications in complex formation and reactivity (Olejnik, Padělková, Horáček, & Růžička, 2012).
Potential Anticancer Applications
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, has been identified as a potent apoptosis inducer and an effective anticancer agent, suggesting potential therapeutic applications for similar compounds (Sirisoma et al., 2009).
properties
IUPAC Name |
2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHQACFYBDXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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